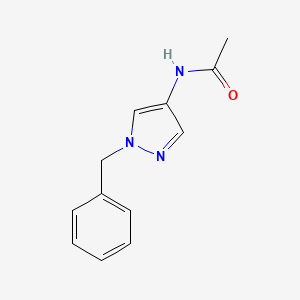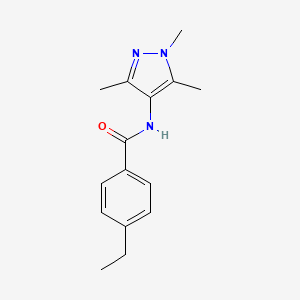
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as TMPB, is a compound that has gained significant attention in the scientific community due to its potential applications in research. TMPB is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to inhibit the activation of the NF-κB pathway, which plays a key role in inflammation and cancer development. Additionally, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression and the formation of protein aggregates in neurodegenerative diseases.
Biochemical and Physiological Effects:
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. In cancer cells, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to induce cell cycle arrest and apoptosis, which are key mechanisms for inhibiting cancer growth. In inflammation, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to reduce the production of various cytokines, including TNF-α and IL-6, which play a key role in the development of chronic inflammatory diseases. In neurodegenerative diseases, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have neuroprotective effects, including the reduction of oxidative stress and the prevention of protein aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has several advantages for lab experiments, including its low molecular weight, high purity, and low cost. Additionally, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, there are also some limitations to using 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments. For example, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has a short half-life, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of HDAC6, which could have therapeutic potential for neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide and its potential applications in cancer and inflammation research. Finally, the development of new synthesis methods for 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide could help to improve its purity and yield, making it even more valuable for scientific research.
Méthodes De Synthèse
The synthesis of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves a multi-step process that starts with the reaction of 4-chlorobenzonitrile with 1,3,5-trimethylpyrazole in the presence of a base. The resulting intermediate is then treated with ethylamine to form the final product, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. This synthesis method has been optimized to produce high yields of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide with good purity, making it a reliable and cost-effective way to obtain the compound for research purposes.
Applications De Recherche Scientifique
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been used in a range of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. In inflammation research, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to reduce the production of inflammatory cytokines, which play a key role in the development of chronic inflammatory diseases. In neurological research, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Propriétés
IUPAC Name |
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-5-12-6-8-13(9-7-12)15(19)16-14-10(2)17-18(4)11(14)3/h6-9H,5H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBISFETXIXLORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
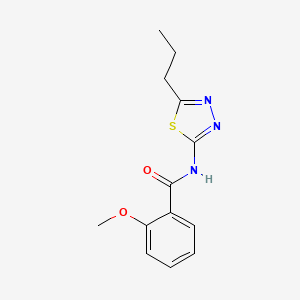
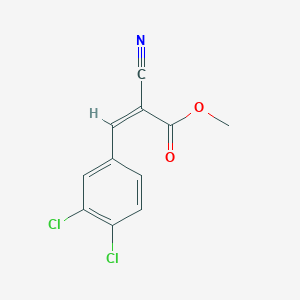
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)


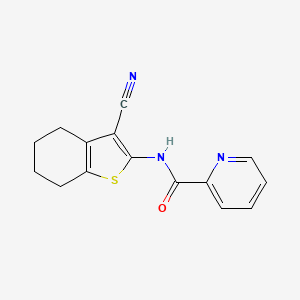


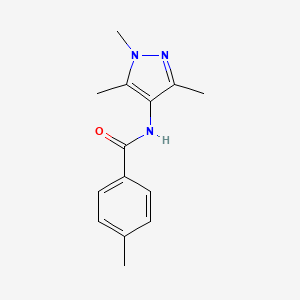
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
